2,2,2-Trifluoro-1-(2-methyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-yl)ethan-1-one
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Overview
Description
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, along with a dihydro-2-methyl-1-oxido-2H-pyrrol-2-yl moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-1-pyrroline with trifluoroacetyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The dihydro-2-methyl-1-oxido-2H-pyrrol-2-yl moiety is responsible for specific binding interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-TRIFLUORO- can be compared with other similar compounds, such as:
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-CHLORO-: This compound has a chloro group instead of a trifluoromethyl group, resulting in different chemical reactivity and biological activity.
ETHANONE, 1-(3,4-DIHYDRO-2-METHYL-1-OXIDO-2H-PYRROL-2-YL)-2,2,2-BROMO-: The presence of a bromo group imparts different physical and chemical properties compared to the trifluoromethyl derivative.
Properties
CAS No. |
675105-43-8 |
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Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C7H8F3NO2/c1-6(3-2-4-11(6)13)5(12)7(8,9)10/h4H,2-3H2,1H3 |
InChI Key |
GSMQEQDWRKLKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C(=O)C(F)(F)F |
Origin of Product |
United States |
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